molecular formula C7H4F3NO4 B153051 2-Nitro-4-(trifluoromethoxy)phenol CAS No. 129644-56-0

2-Nitro-4-(trifluoromethoxy)phenol

Cat. No. B153051
Key on ui cas rn: 129644-56-0
M. Wt: 223.11 g/mol
InChI Key: FNQAEUBXLFDRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06921763B2

Procedure details

To a mixture of 4-(trifluoromethoxy)phenol (4 g, 0.0225 mol) in ethylene glycol dimethyl ether (90 mL) was added a 0.5 M solution of nitronium tetrafluoroborate in sulfolane (46 mL, 0.0229 mol) at −50° C. The mixture was stirred at −50° C. under an atmosphere of nitrogen for 6 hours. The mixture was filtered through silica gel pad, and the pad was washed with 25% ethyl acetate/n-heptane. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The aqueous layer was extracted with ethyl acetate. The organic layer was washed with water and brine. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica using 0%-50% ethyl acetate/n-heptane as a mobile phase to give 2-nitro-4-(trifluoromethoxy)phenol (2.5 g, 0.011 mol). TLC (ethyl acetate/n-heptane=25:75) Rf 0.50 MS: MH−: 222.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.F[B-](F)(F)F.[O:18]=[N+:19]=[O:20].S1(CCCC1)(=O)=O>COCCOC>[N+:19]([C:6]1[CH:5]=[C:4]([O:3][C:2]([F:11])([F:12])[F:1])[CH:9]=[CH:8][C:7]=1[OH:10])([O-:20])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Name
Quantity
90 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[B-](F)(F)F.O=[N+]=O
Name
Quantity
46 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −50° C. under an atmosphere of nitrogen for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through silica gel pad
WASH
Type
WASH
Details
the pad was washed with 25% ethyl acetate/n-heptane
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica using 0%-50% ethyl acetate/n-heptane as a mobile phase

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)OC(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.011 mol
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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